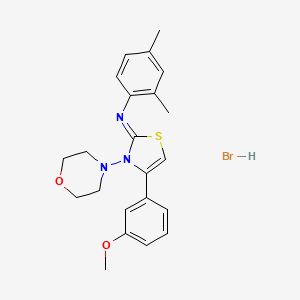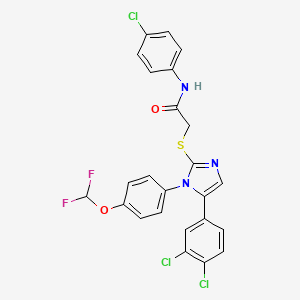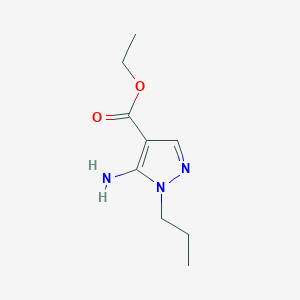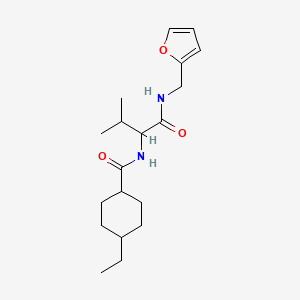
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a morpholino group, which is a common motif in medicinal chemistry due to its polarity and ability to participate in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the morpholino group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could lead to a variety of interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the morpholino group. Thiazoles are known to participate in a variety of chemical reactions, and the morpholino group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar morpholino group could make the compound more soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Structural and Synthetic Insights
A study by Galushchinskiy et al. (2017) explored the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which could provide foundational knowledge for understanding the structural properties of the target compound (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Research by Pişkin et al. (2020) on new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with Schiff base derivatives, showcases the synthetic routes and photophysical properties that could be relevant to the synthesis and application of the target compound in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Applications
The work by Böck et al. (2021) on the protonation sites and hydrogen bonding in mono-hydrobromide salts of related N,4-diheteroaryl 2-aminothiazoles provides insights into the intermolecular interactions that could influence the biological activity and solubility of the target compound (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
A study on the synthesis of new derivatives containing a thiazoline-tetralin structure by Turan-Zitouni et al. (2018) evaluated their anticancer potency, providing a framework for assessing the biological activities of thiazole-containing compounds like the target molecule (Turan-Zitouni, Yurttaş, Tabbi, Akalın Çiftçi, Temel, & Kaplancıklı, 2018).
Lanzafame and Christopoulos (2004) investigated the interaction of a thiadiazole derivative with muscarinic acetylcholine receptors, providing a perspective on how similar structures might interact with biological targets, which could be relevant for understanding the pharmacological potential of the target compound (Lanzafame & Christopoulos, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-7-8-20(17(2)13-16)23-22-25(24-9-11-27-12-10-24)21(15-28-22)18-5-4-6-19(14-18)26-3;/h4-8,13-15H,9-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGOWFNTDYXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)
![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)



![2-Propan-2-yl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2779343.png)

![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)
![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)
